![molecular formula C19H21ClN4O2 B4084900 N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B4084900.png)
N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea
Overview
Description
N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). These enzymes are involved in various physiological processes, including inflammation, angiogenesis, and cell proliferation. N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has been reported to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has also been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery research. However, there are some limitations to using N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea in lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea. One potential area of research is the development of novel N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea derivatives with improved solubility and potency. Another area of research is the study of N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea in combination with other drugs to enhance its therapeutic effects. Additionally, the exact mechanism of action of N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea needs to be further elucidated to fully understand its potential therapeutic applications. Overall, N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has shown promising results in various scientific research applications and has the potential to be developed into a valuable therapeutic agent.
Scientific Research Applications
N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea has also been reported to have anti-inflammatory, anti-oxidant, and anti-fibrotic properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-23-10-12-24(13-11-23)18(25)16-4-2-3-5-17(16)22-19(26)21-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPYKJITUDZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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